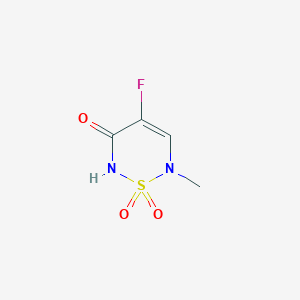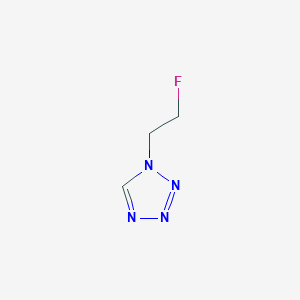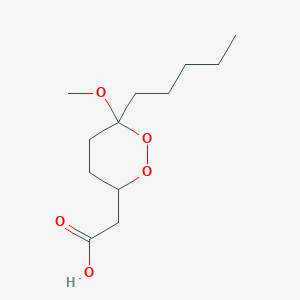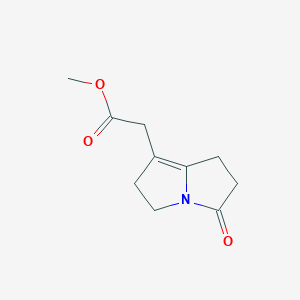
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is a chemical compound with a complex structure that includes a pyrrolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of dihydrofuran and hydrazone intermediates, which are reacted under reflux conditions with methanesulfonic acid in methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Hexahydroisoquinolin Derivatives: These compounds also have a similar ring system and are studied for their potential as enzyme inhibitors.
Uniqueness
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
651044-04-1 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 2-(5-oxo-2,3,6,7-tetrahydropyrrolizin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-7-4-5-11-8(7)2-3-9(11)12/h2-6H2,1H3 |
InChI-Schlüssel |
BTAGBUCPBVZBJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C2CCC(=O)N2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
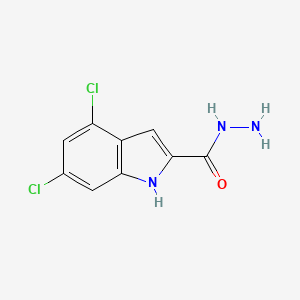
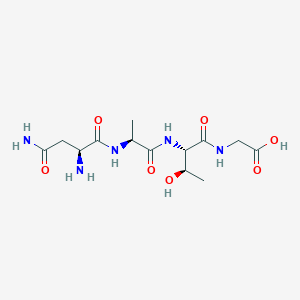
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
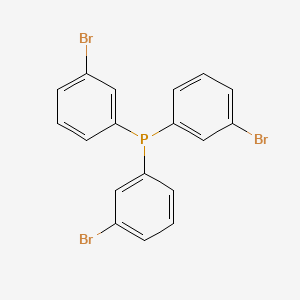
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
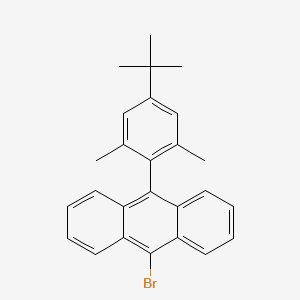
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
